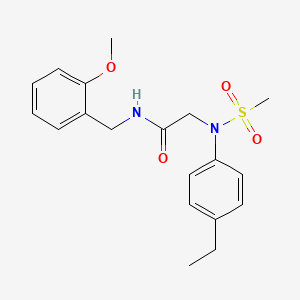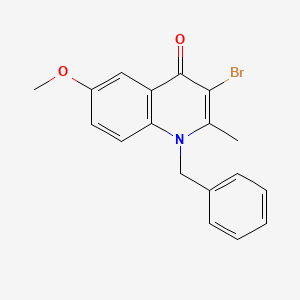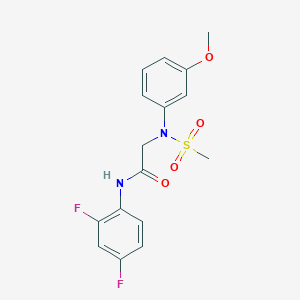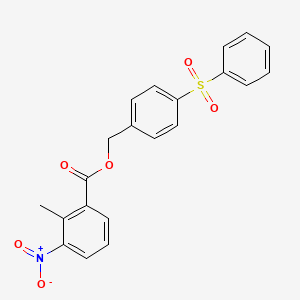
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide exerts its pharmacological effects by selectively inhibiting N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in the extracellular concentration of glycine, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors, thereby enhancing glutamatergic neurotransmission.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of NMDA receptors, increase the expression of brain-derived neurotrophic factor (BDNF), and promote neurogenesis in the hippocampus. These effects have been linked to the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its potent inhibitory effect on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, its ability to modulate glutamatergic neurotransmission, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide. Some of these directions include:
1. Further investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential toxicity of this compound at different concentrations.
4. Investigation of the potential interactions of this compound with other neurotransmitter systems.
5. Investigation of the potential use of this compound as a tool for studying the role of glycine in the modulation of glutamatergic neurotransmission.
Scientific Research Applications
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and drug addiction. It has been shown to have a potent inhibitory effect on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which leads to an increase in the extracellular concentration of glycine in the brain. This increase in glycine concentration has been linked to the modulation of glutamatergic neurotransmission, which plays a crucial role in the pathophysiology of these disorders.
properties
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15-9-11-17(12-10-15)21(26(3,23)24)14-19(22)20-13-16-7-5-6-8-18(16)25-2/h5-12H,4,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPXWYIWKQPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7157146 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3538331.png)
![N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B3538338.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3538343.png)

![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B3538371.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3538381.png)
![N-(2-furylmethyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3538399.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3538406.png)
![4-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B3538410.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3538415.png)
![N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538420.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3538428.png)